Methyl 3-(4-methylpiperazin-1-yl)benzoate Methyl 3-(4-methylpiperazin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 474334-89-9
VCID: VC3749922
InChI: InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3
SMILES: CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Methyl 3-(4-methylpiperazin-1-yl)benzoate

CAS No.: 474334-89-9

Cat. No.: VC3749922

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-methylpiperazin-1-yl)benzoate - 474334-89-9

Specification

CAS No. 474334-89-9
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name methyl 3-(4-methylpiperazin-1-yl)benzoate
Standard InChI InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3
Standard InChI Key LPOJJZXQESTVEV-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC
Canonical SMILES CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC

Introduction

Chemical Identity and Basic Properties

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound that belongs to the class of substituted benzoates containing a piperazine moiety. This chemical entity has been registered with specific identifiers that facilitate its recognition in scientific databases and literature.

Identification Parameters

The compound can be identified through various chemical identifiers as summarized in Table 1.

Table 1: Chemical Identifiers of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

ParameterValue
CAS Registry Number658689-29-3
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
PubChem CID7537594
Synonyms- Benzoic acid,3-[(4-methyl-1-piperazinyl)methyl]-,methyl ester
- Methyl 3-((4-methylpiperazin-1-yl)methyl)benzoate
- MFCD08271927

This compound was first registered in chemical databases in 2006, with modifications to its entry recorded as recently as April 2025, indicating ongoing interest in this chemical entity .

Structural Characteristics

Understanding the structural features of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is essential for predicting its chemical behavior and potential applications.

Chemical Structure

The compound is characterized by three main structural components:

  • A benzoate moiety with a methyl ester group

  • A 4-methylpiperazine ring

  • A methylene bridge connecting these two functional groups at the meta (3-) position of the benzoate ring

This arrangement creates a molecule with specific spatial characteristics that influence its interactions with biological systems and other chemical entities.

Structure-Property Relationships

The presence of both the benzoate ester and the piperazine moiety in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate creates a compound with balanced lipophilic and hydrophilic properties. The piperazine ring, with its basic nitrogen atoms, can participate in hydrogen bonding and may enhance solubility in aqueous media, while the benzoate portion contributes to lipophilicity.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, providing context for understanding its properties and potential functions.

Table 2: Comparison of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with Related Compounds

CompoundCAS NumberStructural DifferenceProperties Comparison
3-(4-Methylpiperazin-1-yl)benzoic acid215309-01-6Lacks methyl ester; direct attachment of piperazine to the benzoate ring without methylene bridgeHigher water solubility due to free carboxylic acid; melting point 187-190°C
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate314268-40-1Positional isomer with substitution at para (4-) position instead of meta (3-) positionSimilar physicochemical properties; potential differences in binding orientation with biological targets
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate415951-48-3Contains ethyl instead of methyl on piperazine; para substitutionSlightly increased lipophilicity due to the additional carbon in the ethyl group
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochlorideNot specifiedAcid form (not ester); para substitution; dihydrochloride saltSalt form with enhanced water solubility; different synthetic pathway

These structural analogs demonstrate how subtle changes in molecular structure can influence physical properties and potentially biological activities.

Future Research Directions

Technological Implications

As research on piperazine-containing compounds continues to expand, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and its derivatives could play a role in addressing challenges in drug discovery, particularly in developing compounds with improved selectivity and reduced side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator